molecular formula C8H14O2<br>CH3COOC6H11<br>C8H14O2 B165965 Cyclohexyl acetate CAS No. 622-45-7

Cyclohexyl acetate

Cat. No. B165965
Key on ui cas rn: 622-45-7
M. Wt: 142.2 g/mol
InChI Key: YYLLIJHXUHJATK-UHFFFAOYSA-N
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Patent
US05254721

Procedure details

In a 200 ml autoclave were placed the above-mentioned commercially available dodecatungstosilicic acid 5.0 g, the above-mentioned commercially available acetic acid 61.5 g and the above-mentioned commercially available cyclohexene 13.5 g and nitrogen gas was fed thereinto until the pressure reached 5 kg/cm2 (gauge), and then a reaction was carried out with stirring by heating at 100° C. for 1 hour. The result is shown in Table 1, that is, cyclohexyl acetate was produced in high yield.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[C:7]([OH:10])(=[O:9])[CH3:8]>>[C:7]([O:10][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)(=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C1=CCCCC1
Step Two
Name
Quantity
61.5 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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